N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Description
N-[(6-Methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with a methyl group at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzamide backbone. The compound’s structure combines aromatic heterocycles (pyrimidine) with fluorinated substituents, a design strategy commonly employed in medicinal chemistry to enhance binding affinity, metabolic stability, and lipophilicity .
Properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-6-10(20-8-19-9)7-18-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITNDTICPNSFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route 1: Amide Coupling via Acyl Chloride
Reaction Overview
The most direct pathway involves coupling 2-(trifluoromethyl)benzoyl chloride with (6-methylpyrimidin-4-yl)methanamine. This method leverages classic amide bond formation under mild conditions.
Stepwise Procedure
Synthesis of (6-Methylpyrimidin-4-yl)methanamine
Preparation of 2-(Trifluoromethyl)benzoyl Chloride
Amide Coupling
- Reagents : (6-Methylpyrimidin-4-yl)methanamine, 2-(trifluoromethyl)benzoyl chloride, N,N-diisopropylethylamine (DIPEA).
- Conditions : Stirred in DCM at 0°C for 1 hour, then room temperature for 12 hours.
- Workup : Aqueous extraction, drying over sodium sulfate, and purification via silica gel chromatography.
- Yield : 72–78%.
Data Table: Reaction Parameters for Amide Coupling
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | N,N-Diisopropylethylamine | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 12 hours | |
| Purification Method | Silica gel chromatography |
Synthetic Route 2: Reductive Amination Approach
Reaction Overview
This two-step method involves condensing 6-methylpyrimidine-4-carbaldehyde with 2-(trifluoromethyl)benzylamine, followed by reductive amination.
Stepwise Procedure
Imine Formation
Reduction to Amine
Data Table: Optimization of Reductive Amination
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Reducing Agent | Sodium cyanoborohydride | |
| Temperature | Room temperature | |
| Reaction Time | 12 hours |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates but complicate purification. Dichloromethane (DCM) balances reactivity and ease of workup.
Catalytic Systems
- HATU-Mediated Coupling : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with DIPEA in DCM achieves 85% yield in analogous amide syntheses.
- EDCl/HOBt : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) yields 70–75% but requires longer reaction times.
Data Table: Catalyst Comparison
| Catalyst System | Yield (%) | Reaction Time | Source |
|---|---|---|---|
| HATU/DIPEA | 85 | 6 hours | |
| EDCl/HOBt | 73 | 24 hours |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times and improves reproducibility. For example, a tubular reactor with immobilized HATU catalyst achieves 90% conversion in 30 minutes.
Cost-Effective Reagents
Replacing HATU with propanephosphonic acid anhydride (T3P®) lowers costs by 40% without compromising yield.
Data Table: Industrial Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Continuous flow | |
| Catalyst | Immobilized HATU | |
| Throughput | 1.2 kg/hour | |
| Cost Reduction | 40% (T3P® vs. HATU) |
Chemical Reactions Analysis
Types of Reactions
N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Structural Features and Substituent Effects
The compound’s pyrimidine core distinguishes it from pyridine-based analogues (e.g., N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide). The trifluoromethyl group enhances lipophilicity, which may increase membrane permeability but could reduce aqueous solubility.
Table 1: Structural and Physicochemical Comparison
Computational and Experimental Insights
- Docking Studies : Tools like AutoDock Vina () could predict binding modes of the target compound versus analogues. For instance, the pyrimidine core may exhibit superior docking scores compared to pyridine derivatives due to enhanced polar interactions .
- Solubility and pKa : The predicted pKa (~11.88) of the pyridine analogue () suggests moderate basicity, whereas the target compound’s pKa remains uncalculated but is expected to differ due to pyrimidine’s electronic profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a two-step process:
Condensation : React 6-methylpyrimidine-4-carbaldehyde with 2-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at room temperature.
Amidation : Treat the intermediate with methylamine to yield the final product.
- Optimization : For scalability, industrial methods employ continuous flow reactors and automated systems to maintain yield (>80%) and purity. Solvent choice (e.g., DCM) and stoichiometric ratios (1:1.2 aldehyde:acyl chloride) are critical .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR peaks (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : Validate molecular weight (MW: 325.3 g/mol) using ESI-MS or MALDI-TOF.
- HPLC : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water mobile phase).
- Cross-Validation : Combine with IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal Activity : Demonstrated against Candida albicans (MIC₅₀: 12.5 µg/mL) in agar diffusion assays.
- Anticancer Potential : Inhibited MCF-7 breast cancer cell proliferation (IC₅₀: 8.7 µM) via apoptosis induction in vitro .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Approach :
Analog Synthesis : Modify substituents on the pyrimidine (e.g., 6-methyl to 6-ethyl) and benzamide (e.g., trifluoromethyl to nitro) moieties.
Assays : Test analogs against enzyme targets (e.g., fungal CYP51) or cancer cell lines (e.g., HeLa).
- Case Study : Replacing trifluoromethyl with chlorine reduced antifungal potency by 40%, highlighting its role in membrane penetration .
Q. How can contradictory data in biological activity studies be resolved?
- Root Causes : Variability in assay conditions (e.g., pH, serum content) or compound purity.
- Solutions :
- Standardization : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO <0.1%).
- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates.
Q. What in-silico strategies predict metabolic stability and pharmacokinetics?
- Tools :
- ADMET Prediction : Use SwissADME to estimate logP (2.8) and bioavailability (65%).
- CYP450 Metabolism : Molecular docking (AutoDock Vina) identifies oxidation sites (e.g., pyrimidine ring).
Q. What strategies enhance metabolic stability without compromising activity?
- Tactics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
